![molecular formula C8H5BrClN B3032576 2-(3-Bromo-4-chlorophenyl)acetonitrile CAS No. 249647-28-7](/img/structure/B3032576.png)
2-(3-Bromo-4-chlorophenyl)acetonitrile
Overview
Description
2-(3-Bromo-4-chlorophenyl)acetonitrile is an organic compound . It is also known as Benzeneacetonitrile, 4-bromo-3-chloro .
Molecular Structure Analysis
The molecular formula of 2-(3-Bromo-4-chlorophenyl)acetonitrile is C8H5BrClN . The InChI code is 1S/C8H5BrClN/c9-7-2-1-6 (3-4-11)5-8 (7)10/h1-2,5H,3H2 .Physical And Chemical Properties Analysis
2-(3-Bromo-4-chlorophenyl)acetonitrile is a solid substance with an off-white appearance . It has a molecular weight of 230.49 .Scientific Research Applications
Chemical Synthesis
“2-(3-Bromo-4-chlorophenyl)acetonitrile” is used in the field of chemical synthesis . It is often used as a building block in the synthesis of more complex molecules. The presence of both bromine and chlorine atoms makes it a versatile compound for various substitution reactions .
Pharmaceutical Research
This compound has potential applications in pharmaceutical research . It can be used to synthesize indole derivatives, which are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Insecticidal Action
Research has shown that related halogenated pyrroles, which could potentially be synthesized from “2-(3-Bromo-4-chlorophenyl)acetonitrile”, have insecticidal action . These compounds can disrupt the normal functioning of mitochondria in insects, leading to their death .
Material Science
In the field of material science , “2-(3-Bromo-4-chlorophenyl)acetonitrile” can be used to synthesize compounds with unique electronic properties . For example, the iso-density of HOMOs (Highest Occupied Molecular Orbitals) was distributed on the phenyl rings and halogen (chlorine and fluorine) groups that were present on the phenyl rings .
Chromatography
“2-(3-Bromo-4-chlorophenyl)acetonitrile” can also be used in chromatography , a laboratory technique for the separation of mixtures . The compound can be used as a standard or a tracer due to its unique retention time in certain chromatographic conditions .
Biological Research
Lastly, “2-(3-Bromo-4-chlorophenyl)acetonitrile” can be used in biological research . As mentioned earlier, indole derivatives synthesized from this compound have a wide range of biological activities. Therefore, it can be used to study these activities and their underlying mechanisms in biological systems .
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-4-chlorophenyl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPCTXBOVJTCKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444763 | |
Record name | (3-bromo-4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
249647-28-7 | |
Record name | 3-Bromo-4-chlorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249647-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-bromo-4-chlorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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